molecular formula C16H13N3O4S B2886944 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide CAS No. 313404-29-4

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide

Cat. No. B2886944
CAS RN: 313404-29-4
M. Wt: 343.36
InChI Key: PTGBKWNNGPPRSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the search results .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .

Scientific Research Applications

Antibacterial Activity

A study highlighted the synthesis of methoxy substituted benzothiazole derivatives, including N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide, and their potent antibacterial activity against Pseudomonas aeruginosa. This bacterium is known for its resistance to many antimicrobial agents, making these derivatives significant for their potential to combat bacterial infections (Gupta, 2018).

Synthesis and Characterization

Another study focused on the synthesis, crystal growth, and characterization of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. It explored the compound's optical, thermal, biological, and nonlinear optical (NLO) properties. The findings indicate potential applications in material science, particularly in the development of materials with desirable thermal stability and NLO properties (Prabukanthan et al., 2020).

Heterocyclic Compound Applications

The study by Prabukanthan et al. also revealed that N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide exhibits antibacterial and antifungal activities, suggesting its use in pharmaceutical applications to treat microbial infections. Furthermore, the compound showed significant second harmonic generation (SHG) efficiency, indicating its utility in photonics and laser technology (Prabukanthan et al., 2020).

Synthetic Chemistry Advances

Research into the synthesis of novel nitro substituted benzothiazole derivatives, including methodologies for creating these compounds, underlines the importance of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide in advancing synthetic chemistry practices. These methodologies facilitate the exploration of benzothiazole derivatives for various scientific applications (Gerasyuto et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not available in the search results .

Safety and Hazards

The safety and hazards information of this compound is not available in the search results .

Future Directions

The future directions of this compound are not available in the search results .

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-5-3-4-6-11(9)15(20)18-16-17-14-12(23-2)7-10(19(21)22)8-13(14)24-16/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGBKWNNGPPRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide

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